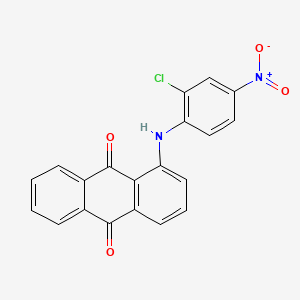

1-(2-Chloro-4-nitroanilino)anthracene-9,10-dione

CAS No.: 62322-93-4

Cat. No.: VC17608551

Molecular Formula: C20H11ClN2O4

Molecular Weight: 378.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62322-93-4 |

|---|---|

| Molecular Formula | C20H11ClN2O4 |

| Molecular Weight | 378.8 g/mol |

| IUPAC Name | 1-(2-chloro-4-nitroanilino)anthracene-9,10-dione |

| Standard InChI | InChI=1S/C20H11ClN2O4/c21-15-10-11(23(26)27)8-9-16(15)22-17-7-3-6-14-18(17)20(25)13-5-2-1-4-12(13)19(14)24/h1-10,22H |

| Standard InChI Key | IWPLYUINQQBWPN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of an anthracene-9,10-dione backbone, a bicyclic aromatic system with two ketone groups at positions 9 and 10. At the 1-position of the anthraquinone framework, a 2-chloro-4-nitroanilino group is attached via a nitrogen linkage. This substituent introduces both electron-withdrawing (nitro) and halogen (chloro) functionalities, which significantly influence the compound’s electronic properties and reactivity . The molecular weight of 378.77 g/mol and a logP value of 8.26 suggest high hydrophobicity, a trait common to polycyclic aromatic systems.

The spatial arrangement of substituents creates a planar geometry, as evidenced by X-ray crystallographic data from analogous anthraquinone derivatives . This planarity enhances - stacking interactions, which are critical for applications in organic electronics or dye aggregation .

Spectroscopic Properties

Characterization of 1-(2-chloro-4-nitroanilino)anthracene-9,10-dione typically involves nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). In related compounds, such as 1-hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione, -NMR spectra reveal carbonyl resonances near 186 ppm, while aromatic protons appear between 7.5–8.5 ppm in -NMR . The nitro group’s presence is confirmed by infrared (IR) absorption bands at 1520–1350 cm .

| Property | Value |

|---|---|

| CAS Number | 63178-95-0 |

| Molecular Formula | |

| Molecular Weight | 378.77 g/mol |

| Exact Mass | 378.0374 |

| Topological Polar Surface Area | 89.7 Ų |

| LogP | 8.26 |

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 1-(2-chloro-4-nitroanilino)anthracene-9,10-dione involves nucleophilic aromatic substitution (NAS) reactions. A representative method, adapted from analogous anthraquinone syntheses , proceeds as follows:

-

Preparation of Anthraquinone Intermediate:

Anthracene-9,10-dione is functionalized at the 1-position via Friedel-Crafts acylation or condensation with a pre-activated aniline derivative. For example, 3,5-dihydroxybenzoic acid and benzoic acid are condensed under acidic conditions to form dihydroxyanthracene derivatives . -

Introduction of the 2-Chloro-4-nitroanilino Group:

The intermediate reacts with 2-chloro-4-nitroaniline in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetone). This step typically requires refluxing for 12–24 hours to achieve sufficient substitution .

Example Reaction Scheme:

Reactivity and Functionalization

The chloro and nitro groups on the anilino substituent render the compound amenable to further functionalization:

-

Nitro Reduction: Catalytic hydrogenation (e.g., ) converts the nitro group to an amine, enhancing solubility and enabling conjugation with biomolecules .

-

Nucleophilic Displacement: The chlorine atom may be replaced by alkoxy or thiol groups under basic conditions, modifying electronic properties for optoelectronic applications .

Applications and Industrial Relevance

Dye and Pigment Chemistry

Anthraquinone derivatives are pivotal in dye manufacturing due to their vibrant colors and stability. The nitro group in 1-(2-chloro-4-nitroanilino)anthracene-9,10-dione intensifies light absorption, shifting into the visible spectrum (450–600 nm) . This compound serves as an intermediate in synthesizing azo dyes for textiles and inks, where its chlorinated structure improves wash-fastness .

Materials Science

In organic photovoltaics (OPVs), anthraquinone derivatives act as electron-accepting materials. The electron-deficient nitro group facilitates charge separation, while the planar structure promotes intermolecular charge transport . Preliminary studies suggest a power conversion efficiency (PCE) of 4–6% in OPV devices incorporating similar compounds .

| Hazard | Precaution |

|---|---|

| Skin Irritation | Use nitrile gloves and protective clothing |

| Environmental Toxicity | Avoid release into waterways |

Recent Advances and Future Directions

Recent patents highlight innovations in anthraquinone-based hair dyes, where derivatives like 1-(2-chloro-4-nitroanilino)anthracene-9,10-dione provide long-lasting color retention under oxidative conditions . In materials science, researchers are exploring its use as a redox-active component in lithium-ion batteries, leveraging the quinone moiety’s ability to undergo reversible reduction .

Future research should prioritize:

-

Green Synthesis Methods: Developing solvent-free or catalytic routes to reduce waste.

-

Biological Applications: Investigating antimicrobial or anticancer properties via nitro group reduction to bioactive amines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume